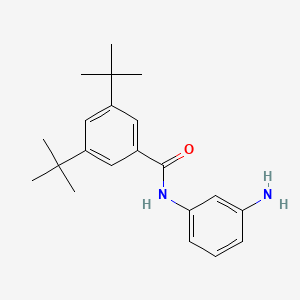![molecular formula C17H27N5O2 B5570289 4-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5570289.png)
4-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine, also known as DMP-777, is a synthetic compound that belongs to the class of pyrimidine derivatives. It is a potent and selective inhibitor of the human platelet-derived growth factor receptor (PDGF-R) tyrosine kinase. It has been extensively studied for its potential use in treating various types of cancers and other diseases.
科学的研究の応用
Piperazine and Morpholine in Medicinal Chemistry
Piperazine and morpholine derivatives have been explored extensively for their potential pharmaceutical applications. A review highlighted the broad spectrum of pharmacological activities associated with these compounds, noting their presence in various therapeutic agents including antipsychotics, antidepressants, anticancer, and antiviral drugs. These findings underscore the versatility of piperazine and morpholine scaffolds in drug discovery and development. The review also emphasized ongoing research into synthetic methods for creating new derivatives, indicating a continuous interest in exploiting these scaffolds for medicinal purposes (Al-Ghorbani Mohammed et al., 2015).
Photocatalytic Applications
Research into the photocatalytic degradation of pollutants has revealed the utility of compounds containing morpholine in environmental remediation. Studies focusing on the degradation of aromatic and alicyclic pollutants in water identified morpholine derivatives as effective in breaking down complex organic molecules under specific conditions, hinting at potential environmental applications (P. Pichat, 1997).
Chemokine Receptor Antagonism
Investigations into small molecule antagonists for chemokine receptors have identified piperazine derivatives as candidates for treating allergic diseases like asthma and allergic rhinitis. These studies suggest that modifications to the piperazine scaffold could yield potent inhibitors of the CCR3 receptor, offering new avenues for therapeutic intervention in allergic conditions (Lianne I. Willems & A. IJzerman, 2009).
Antisense Oligonucleotides
Morpholino oligos have emerged as a powerful tool for gene function analysis across various model organisms. These compounds are designed to specifically inhibit gene expression, providing a method for studying gene function in developmental biology and potential therapeutic applications in targeting genetic diseases (J. Heasman, 2002).
Piper EOs in Traditional Medicine
The essential oils (EOs) from Piper species, which contain piperazine derivatives, have demonstrated a wide range of bioactivities, including antimicrobial, antiprotozoal, and cytotoxic effects. This research supports the use of Piper EOs in traditional medicine and highlights the potential for developing new therapeutic agents from these natural sources (J. D. da Silva et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2,2-dimethyl-1-[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-17(2,3)15(23)21-8-6-20(7-9-21)14-4-5-18-16(19-14)22-10-12-24-13-11-22/h4-5H,6-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZZHQUSZFBXGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=NC(=NC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]benzoate](/img/structure/B5570210.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluoro-N-isopropylbenzamide](/img/structure/B5570213.png)
![{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-4-piperidinyl}(2-thienyl)methanol](/img/structure/B5570225.png)
![N-{(3S*,4R*)-1-[(2'-fluoro-2-biphenylyl)carbonyl]-4-isopropyl-3-pyrrolidinyl}acetamide](/img/structure/B5570230.png)

![4-[(6-methyl-3-pyridazinyl)oxy]-N-(2-phenylethyl)benzamide](/img/structure/B5570242.png)
![3-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B5570256.png)
![4-[4-(1H-imidazol-4-yl)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5570260.png)

![[(3R*,5R*)-1-(4-fluoro-3-methylbenzoyl)-5-(pyrrolidin-1-ylmethyl)piperidin-3-yl]methanol](/img/structure/B5570275.png)
![methyl 3-[({1-[(dimethylamino)sulfonyl]-3-piperidinyl}carbonyl)amino]-4-methoxybenzoate](/img/structure/B5570279.png)
![N,3,6-trimethyl-N-[(5-phenyl-3-isoxazolyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5570287.png)

![1-(4-methylphenyl)-4-[(2-methyl-4-phenyl-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5570297.png)
